2,5-Dimethylfuran-3-carbonyl chloride
Overview
Description
2,5-Dimethylfuran-3-carbonyl chloride is an organic compound with the molecular formula C7H7ClO2. It is a colorless to light yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an acid chloride derivative, it’s likely to be highly reactive and capable of participating in a variety of chemical reactions . For instance, it may undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other types of compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylfuran-3-carbonyl chloride can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid and can cause severe skin burns and eye damage . It’s recommended to be stored in a dry, cool, and well-ventilated place . The compound’s reactivity might also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylfuran-3-carbonyl chloride can be synthesized through the chlorination of 2,5-dimethylfuran-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylfuran-3-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylfuran-3-carboxylic acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Chloroform, ethyl acetate
Conditions: Inert atmosphere, controlled temperature
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
2,5-Dimethylfuran-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-furoyl chloride
- 2,5-Dimethyl-3-furancarbonyl chloride
- 3-Furoyl chloride
- 5-Methyl-2-phenyl-3-furoyl chloride
- 2-Methyl-5-phenylfuran-3-carbonyl chloride
Uniqueness
2,5-Dimethylfuran-3-carbonyl chloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of beta-substituted furans and other complex organic molecules .
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORXZHVOUPMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370513 | |
Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50990-93-7 | |
Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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